molecular formula C20H16FN5O2 B2984335 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide CAS No. 899738-18-2

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide

カタログ番号 B2984335
CAS番号: 899738-18-2
分子量: 377.379
InChIキー: VPGVAICOBAUJMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a class of bioisosteres of purines that possess a wide variety of pharmacological activities, including antitumor and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidine scaffold, which has been utilized for bioactive molecule construction for a long time . It has nitrogen atoms at positions 1 and 3 in the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the pyrazolo[3,4-d]pyrimidine core. For example, the reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products can lead to the formation of pyrazolo[3,4-d]pyrimidines .

科学的研究の応用

Neuroinflammation and PET Imaging

Research on pyrazolo[1,5-a]pyrimidines, closely related to the requested compound, has demonstrated their potential as ligands for the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. These compounds have shown subnanomolar affinity for TSPO and have been evaluated as in vivo PET-radiotracers for neuroinflammation, indicating their application in neuroimaging and the study of neuroinflammatory diseases (Damont et al., 2015).

Peripheral Benzodiazepine Receptor Study

Another research direction involves substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors (PBRs), distinguishing them from central benzodiazepine receptors (CBRs). These compounds, including those structurally related to the requested molecule, have shown high in vitro affinity and selectivity for PBRs, suggesting their utility in exploring PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antimycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, pivotal for the treatment of Mycobacterium tuberculosis. This highlights their potential as therapeutic agents in combating tuberculosis, with specific structural modifications enhancing their antimycobacterial activity (Sutherland et al., 2022).

Anticonvulsant and Antidepressant Activities

The synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives, including those related to the chemical structure , have revealed potential anticonvulsant and antidepressant properties. These findings suggest the compound's relevance in developing new therapeutic options for epilepsy and depression (Zhang et al., 2016).

Anticancer Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their anticancer activity. Such studies are significant for discovering new chemotherapeutic agents, with some compounds displaying potent inhibitory activity against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

将来の方向性

The future directions for research on this compound could involve further investigation of its potential antimicrobial and anticancer properties. The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases .

特性

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-12-7-8-14(9-13(12)2)26-18-16(10-23-26)20(28)25(11-22-18)24-19(27)15-5-3-4-6-17(15)21/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGVAICOBAUJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。